![molecular formula C14H23N3O B3000282 2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol CAS No. 2309307-78-4](/img/structure/B3000282.png)
2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of dimethylamino groups and pyridine rings, which are key components of the compound . For instance, the synthesis of 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones involves enamination of 2-methyl-4-pyrones with DMF-DMA, which could be a relevant reaction for the synthesis of the target compound . Additionally, the preparation of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane indicates the use of dimethylamino groups in synthesis reactions .
Molecular Structure Analysis
The molecular structure of compounds containing dim
Scientific Research Applications
1. Versatile Substrate for Cycloaddition and Michael-Type Reactions
The compound 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, which is structurally related to 2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol, is noted for its ability to undergo formal [4+2] cycloaddition reactions with electron-deficient olefins. This reaction yields pyrido[2,3-d]pyrimidines and, through Michael addition, leads to pyrrolo[3,4-c]pyridines and theophylline derivatives (Walsh et al., 1988).
2. Use in Peptide Chemistry
In peptide chemistry, the 2-(diphenylphosphino)ethyl group, which includes a structure similar to the compound , serves as a carboxyl-protecting group. It is easily introduced by esterification and is stable under standard conditions for peptide synthesis. The deprotection occurs under mild conditions, showcasing its utility in complex organic syntheses (Chantreux et al., 1984).
3. Synthesis of Heterocyclic Systems
Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a compound related to 2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol, has been used in synthesizing various heterocyclic systems. These include pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones. The versatility of this compound in synthesizing diverse heterocyclic structures highlights the potential of related compounds in organic synthesis (Toplak et al., 1999).
4. Development of Fluorescent Probes
Polythiophene-based conjugated polymers with structures resembling 2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol have been synthesized and used as fluorescent probes. These polymers exhibit high selectivity and sensitivity toward certain metal ions like Hg2+ and Cu2+ in aqueous solutions, demonstrating their potential in chemical sensing and environmental monitoring (Guo et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[2-(dimethylamino)pyridin-4-yl]methylamino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-17(2)14-9-11(7-8-15-14)10-16-12-5-3-4-6-13(12)18/h7-9,12-13,16,18H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRCVGDRABNUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CNC2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol |
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